N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and methyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 4-fluoro-2-methylaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound can prevent the synthesis of folic acid, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both fluoro and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group provides a distinct set of properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-4-6-14(9-11(10)2)20(18,19)17-15-7-5-13(16)8-12(15)3/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGBVBZDGITNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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